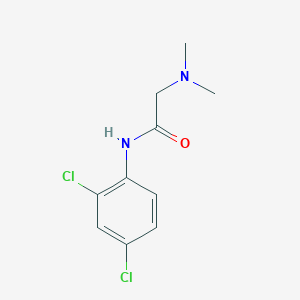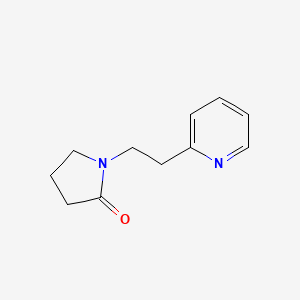![molecular formula C19H14BrNO3 B3508983 9-bromo-2-methoxy-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B3508983.png)
9-bromo-2-methoxy-5,6-dihydrobenzo[c]acridine-7-carboxylic acid
Vue d'ensemble
Description
“9-bromo-2-methoxy-5,6-dihydrobenzo[c]acridine-7-carboxylic acid” is a derivative of acridine . Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections .
Synthesis Analysis
The synthesis of similar compounds involves Claisen–Schmidt condensation and Michael addition reaction . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using crystallography . The structure is characterized by a monoclinic space group P2 1/c with one molecule in the asymmetric unit .Chemical Reactions Analysis
Acridine derivatives, due to their π -conjugated planar structure, have found significant applications . The planar form of these derivatives makes intercalation into double-stranded DNA quite likely .Physical And Chemical Properties Analysis
Acridine has always been the focal point of interest in science due to its rigid structure, planarity, high thermal stability, ability to donate electrons and its pharmacological, photophysical and biological properties .Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
9-bromo-2-methoxy-5,6-dihydrobenzo[c]acridine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrNO3/c1-24-12-5-2-10-3-6-13-17(19(22)23)15-8-11(20)4-7-16(15)21-18(13)14(10)9-12/h2,4-5,7-9H,3,6H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYKXYYDRNVFSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC3=C(C4=C(C=CC(=C4)Br)N=C32)C(=O)O)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Bromo-2-methoxy-5,6-dihydrobenzo[c]acridine-7-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,6-dichloro-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B3508913.png)
![5-(3-nitrophenyl)-N-{3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B3508916.png)
![2-[(3-bromobenzyl)sulfonyl]-3H-imidazo[4,5-b]pyridine](/img/structure/B3508921.png)
![N-(2-methylphenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}benzamide](/img/structure/B3508930.png)
![4-chloro-3-{[(3-methylphenyl)amino]sulfonyl}-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B3508935.png)
![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B3508942.png)
![N-(2,4-dimethoxyphenyl)-2-({1-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-5-yl}thio)acetamide](/img/structure/B3508944.png)
![methyl 4-({[(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetyl}amino)benzoate](/img/structure/B3508949.png)
![methyl 4-{[({1-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-5-yl}thio)acetyl]amino}benzoate](/img/structure/B3508953.png)
![N-{4-[1-(pyridin-2-ylmethyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B3508955.png)

![1-ethyl-6-fluoro-7-{4-[(methylamino)carbonothioyl]-1-piperazinyl}-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B3508969.png)
![4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B3508978.png)